- 3,5-Bis(phenyl)-1H-heteroaryl derivatives as medicaments, World Intellectual Property Organization, , ,

Cas no 96736-00-4 (4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid)

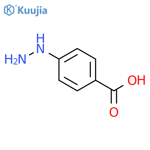

96736-00-4 structure

Nombre del producto:4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Número CAS:96736-00-4

MF:C12H16N2O4

Megavatios:252.266443252563

MDL:MFCD06656437

CID:803278

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Propiedades químicas y físicas

Nombre e identificación

-

- 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

- 4-(2'-N-Boc-hydrazino)benzoic acid

- 4-(Boc-hydrazino)benzoic acid

- 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid

- Boc-4-hydrazinobenzoic acid

- Hydrazinecarboxylicacid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) ester

- AK114500

- 4-({[(tert-butoxy)carbonyl]amino}amino)benzoic acid

- 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid

- 4-(2-N-Boc-Hydrazino)Benzoic Acid

- Boc-NH-Abz(4)-OH

- KSC955G0F

- 4-(Boc-hydrazino)-benzoic acid

- FRMCTSPNGUPJRR-UHFFFAOYSA-N

- 4-(N'-Boc-hydrazino)-benzoic acid

- KM3429

- 6778AC

- AK

- 1-(1,1-Dimethylethyl) 2-(4-carboxyphenyl)hydrazinecarboxylate (ACI)

- 4-[2-(tert-Butoxycarbonyl)hydrazino]benzoic acid

- 4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid

-

- MDL: MFCD06656437

- Renchi: 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)

- Clave inchi: FRMCTSPNGUPJRR-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC(NNC(OC(C)(C)C)=O)=CC=1)O

Atributos calculados

- Calidad precisa: 252.11100

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 5

- Complejidad: 304

- Superficie del Polo topológico: 87.7

Propiedades experimentales

- Denso: 1.262±0.06 g/cm3 (20 ºC 760 Torr),

- Disolución: Very slightly soluble (0.5 g/l) (25 º C),

- PSA: 87.66000

- Logp: 2.70030

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,2-8°C

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K78579-1g |

4-(2-N-Boc-hydrazino)benzoicacid |

96736-00-4 | 97% | 1g |

$140 | 2024-05-23 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0105-5g |

4-(N'-Boc-hydrazino)-benzoic acid |

96736-00-4 | 97% | 5g |

¥1399.03 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110693-250mg |

4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid |

96736-00-4 | 96% | 250mg |

¥46.00 | 2024-08-05 | |

| eNovation Chemicals LLC | D574916-25g |

4-(2'-N-Boc-hydrazino)benzoic acid |

96736-00-4 | 97% | 25g |

$800 | 2023-09-03 | |

| Ambeed | A112602-1g |

4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid |

96736-00-4 | 97% | 1g |

$23.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1009538-5g |

4-(N'-Boc-hydrazino)-benzoic acid |

96736-00-4 | 95% | 5g |

$195 | 2024-07-28 | |

| Matrix Scientific | 126778-5g |

4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, >95% |

96736-00-4 | >95% | 5g |

$486.00 | 2021-06-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0105-1g |

4-(N'-Boc-hydrazino)-benzoic acid |

96736-00-4 | 97% | 1g |

381.62CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0105-25g |

4-(N'-Boc-hydrazino)-benzoic acid |

96736-00-4 | 97% | 25g |

6105.91CNY | 2021-05-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845064-1g |

4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid |

96736-00-4 | 96% | 1g |

261.00 | 2021-05-17 |

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 1 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane

Referencia

- Improved methods and compositions for fluorine-18 labeling of proteins, peptides and other molecules, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- New hydrazone derivatives of Adriamycin and their immunoconjugates - a correlation between acid stability and cytotoxicity, Bioconjugate Chemistry, 1991, 2(3), 133-41

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; pH 8 - 9, 0 °C; 0 °C → rt; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referencia

- Preparation of azapeptide or azapeptidomimetic compounds inhibiting multidrug resistance proteins BCRP and/or P-gp, France, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dimethylformamide

Referencia

- Preparation of succinimido hydrazinoarylcarboxylates and analogs as conjugating agents for biological macromolecules, European Patent Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; overnight, rt

Referencia

- Tyrosine-specific modification via a dearomatization-rearomatization strategy: Access to azobenzene functionalized peptides, Organic Letters, 2021, 23(11), 4137-4141

Métodos de producción 7

Condiciones de reacción

Referencia

- Preparation of anthracycline immunoconjugates as neoplasm inhibitors, European Patent Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 48 h, rt

1.2 Reagents: Citric acid ; pH 4, rt

1.2 Reagents: Citric acid ; pH 4, rt

Referencia

- Preparation of immuno inhibitory pyrazolone compounds, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; overnight, rt

Referencia

- Chemoproteomic profiling and discovery of protein electrophiles in human cells, Nature Chemistry, 2017, 9(3), 234-243

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt

Referencia

- Hydrogen peroxide based oxidation of hydrazines using HBr catalyst, Tetrahedron, 2021, 102,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; pH 9, rt; 48 h, pH 9, rt

1.2 Reagents: Citric acid Solvents: Water ; pH 4

1.2 Reagents: Citric acid Solvents: Water ; pH 4

Referencia

- Design and synthesis of N'-phenylacylhydrazide safety-catch resin and its application in synthesis of p-nitroaniline chromogenic peptide substrates, Huaxue Shiji, 2012, 34(11), 967-971

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Raw materials

- (E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide

- Di-tert-butyl dicarbonate

- 4-hydrazinobenzoic acid

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Preparation Products

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Literatura relevante

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

96736-00-4 (4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid) Productos relacionados

- 155290-47-4(2-(2'-N-Boc-hydrazino)benzoic acid)

- 902028-28-8(3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo1,5-apyrimidin-7-amine)

- 1155607-95-6(4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one)

- 205054-85-9(1-Chloro-3-(2,2-dimethoxyethylsulfanyl)benzene)

- 1862870-96-9(5-Amino-1-(2-methoxypropyl)-6-methyl-1,2-dihydropyridin-2-one)

- 1008935-26-9(N-(4-chlorophenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)

- 790165-87-6((S)-Ethyl azetidine-2-carboxylate)

- 946231-28-3(1-(3-chlorophenyl)methyl-6-oxo-N-4-(trifluoromethoxy)phenyl-1,6-dihydropyridine-3-carboxamide)

- 2378502-20-4(1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride)

- 1184389-55-6(2-chloro-5-(2,4-difluorophenyl)benzoic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96736-00-4)4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Pureza:99%

Cantidad:25g

Precio ($):413.0